Cis-1-Methylcyclobutane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 173.08 g/mol. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with amino groups. It is primarily used in organic synthesis and has potential applications in biological research.
This compound falls under the category of diamines, specifically those containing a cyclic structure. It is classified as an organic compound due to its carbon-based framework, and it is also categorized as a hydrochloride salt due to the presence of two hydrochloride ions associated with the diamine .
The synthesis of cis-1-Methylcyclobutane-1,3-diamine dihydrochloride typically involves the reaction of methylcyclobutane derivatives with appropriate amines under controlled conditions. Various synthetic routes can be employed, including:
The synthesis often requires specific catalysts or reagents to facilitate the reaction and improve yields. For example, using solvents like ethanol or methanol can enhance solubility and reaction kinetics. Reaction conditions such as temperature and pressure are also critical in optimizing yield and purity.
Cis-1-Methylcyclobutane-1,3-diamine dihydrochloride features a cyclobutane ring with two amino groups located at the 1 and 3 positions relative to each other. The molecular structure can be represented as follows:
The compound's structural data can be summarized as:
Cis-1-Methylcyclobutane-1,3-diamine dihydrochloride participates in various chemical reactions typical for diamines:
The reactivity of this compound is influenced by the electron-donating nature of the amino groups, which enhance nucleophilicity. Reaction conditions must be optimized to avoid side reactions, particularly when using electrophiles that may lead to multiple substitution products.
The mechanism by which cis-1-Methylcyclobutane-1,3-diamine dihydrochloride exerts its effects in biological systems typically involves interactions with enzymes or receptors due to its amino functional groups. The mechanism may include:
Research indicates that similar diamines can influence enzyme kinetics and protein interactions, suggesting potential roles in biochemical pathways.
Cis-1-Methylcyclobutane-1,3-diamine dihydrochloride appears as a crystalline solid. Its melting point and solubility characteristics are crucial for practical applications.
Key chemical properties include:
Relevant data includes:
Cis-1-Methylcyclobutane-1,3-diamine dihydrochloride serves multiple scientific purposes:
This compound's versatility makes it valuable in both synthetic chemistry and biological studies, contributing to advancements in medicinal chemistry and related fields.
The cis-1,ethylcyclobutane-1,3-diamine scaffold provides exceptional three-dimensional control in molecular design, leveraging several key advantages:
Stereochemical Rigidity: The cyclobutane ring’s high ring strain (≈26 kcal/mol) locks substituents in defined spatial orientations. The cis-1,3-diamine configuration positions both amino groups on the same face of the ring, creating a 120° angle ideal for mimicking peptide turn structures or coordinating with enzyme active sites [4] [6]. This preorganization significantly reduces the entropic penalty upon target binding compared to flexible linear diamines.
Physicochemical Optimization: Incorporation of the methyl group at C1 enhances lipophilicity (LogP increase of ~0.4–0.6) while maintaining water solubility via salt formation (dihydrochloride form). This balances membrane permeability and solubility – a persistent challenge in drug development. The methyl group also adds steric bulk that can fill hydrophobic binding pockets [2] [7].
Biological Activity Enhancement: Kinase inhibitors derived from this scaffold demonstrate 3–5-fold improved IC50 values compared to acyclic analogs due to precise vector alignment with ATP-binding residues. The scaffold’s rigidity also minimizes off-target interactions, reducing toxicity risks [3].
Table 1: Comparative Molecular Attributes of Diamine Scaffolds
Scaffold | Ring Strain (kcal/mol) | N-N Distance (Å) | TPSA (Ų) | Dominant Therapeutic Application |
---|---|---|---|---|
cis-1-Methylcyclobutane-1,3-diamine | 26.0 | 2.2–2.5 | 52 | Kinase inhibitors |
Piperazine | 0 | 2.8–3.0 | 24 | Antipsychotics |
Trans-1,2-cyclohexanediamine | 0 | 2.1–2.3 | 52 | Catalysts/chelators |
Ethylenediamine | N/A | 2.5 | 52 | Metal chelation |
The development of cyclobutane diamine pharmacophores reflects a deliberate shift toward stereocontrolled, metabolically stable scaffolds:
Early Approaches (Pre-2000s): Initial routes relied on hazardous intermediates like 1,4-dinitroimidazole for cyclobutane functionalization. A landmark 2004 study documented the synthesis of cyclobutyl kinase inhibitors via 3-aminocyclobutanol addition to 1,4-dinitroimidazole – a step-limited by safety concerns and moderate stereoselectivity (70–75% cis) [3].
Modern Innovations (Post-2010): Safer, stereoselective routes emerged, notably the 1,4-addition of 4-nitroimidazole to in situ-generated cyclobutenones. This method achieved >95% cis selectivity and eliminated explosive intermediates. Advances in asymmetric hydrogenation further enabled enantiopure diamine synthesis, critical for chiral drug development [3].
Table 2: Evolution of Key Synthetic Routes for Cyclobutane Diamines
Synthetic Method | Stereoselectivity | Safety Concerns | Yield (%) | Year |
---|---|---|---|---|
3-Aminocyclobutanol + 1,4-Dinitroimidazole | 70–75% cis | High (explosive) | 45 | 2004 |
Cyclobutenone + 4-Nitroimidazole | >95% cis | Low | 82 | 2010s |
Asymmetric Hydrogenation | >99% ee | Moderate | 78 | 2020s |
The trajectory of cis-1-Methylcyclobutane-1,3-diamine dihydrochloride illustrates how strategic molecular design and synthetic innovation converge to address persistent challenges in drug discovery – particularly the need for rigid, synthetically accessible scaffolds with tailored physicochemical profiles. Its integration into kinase inhibitor programs underscores the scaffold’s practical impact on modern therapeutics development [3] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1